molecular formula C17H18N2O3 B6900665 N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B6900665
M. Wt: 298.34 g/mol
InChI Key: QWUVOUWBCFXHCG-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-10-16(12(3)22-18-10)17(20)19(4)11(2)15-9-13-7-5-6-8-14(13)21-15/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUVOUWBCFXHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N(C)C(C)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of benzofuran derivatives, including antimicrobial and anticancer properties, make this compound a candidate for drug development. Research has shown that benzofuran compounds can inhibit the growth of bacteria and cancer cells.

Medicine: Potential medical applications include the development of new therapeutic agents. The compound's ability to interact with biological targets suggests it could be used in the treatment of infections and certain types of cancer.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.

  • Oxazole derivatives: Compounds containing the oxazole ring are structurally related and may have overlapping properties.

Uniqueness: N-[1-(1-benzofuran-2-yl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-carboxamide stands out due to its specific substitution pattern and the presence of both benzofuran and oxazole rings. This unique combination of structural features contributes to its distinct biological and chemical properties.

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